1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester

Description

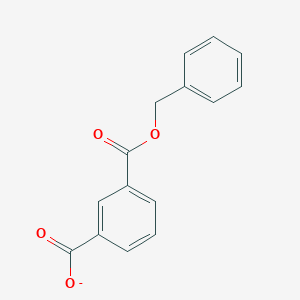

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester (CAS: 53478-05-0) is a substituted benzene derivative with the molecular formula C₁₆H₁₄O₅ and a monoisotopic mass of 286.084124 Da . Its IUPAC name is 1-Methyl 5-(phenylmethoxy)-1,3-benzenedicarboxylate, indicating a benzyloxy group at position 5 and a methyl ester at position 1 of the benzene ring. This compound is structurally characterized by its two carboxylic acid groups at the 1,3-positions, with one esterified to a benzyl group (phenylmethyl) and the other to a methyl group.

Properties

IUPAC Name |

3-phenylmethoxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGDGCHSUWBVKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593602 | |

| Record name | 3-[(Benzyloxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113266-88-9 | |

| Record name | 3-[(Benzyloxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The anhydride undergoes nucleophilic attack by the benzyl alcohol’s hydroxyl group, facilitated by alkaline catalysts such as sodium hydride or potassium carbonate. A representative equation is:

where Bn denotes the benzyl group. The use of aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reaction efficiency, achieving yields of 68–82%.

Catalytic Optimization

Alkali metal catalysts (e.g., Li, Na) or alkaline earth metals (e.g., Mg) improve regioselectivity by stabilizing transition states. For instance, magnesium oxide reduces di-ester formation to <5% under reflux conditions (110°C, 12 hours).

Partial Esterification of 1,3-Benzenedicarboxylic Acid

Direct esterification of 1,3-benzenedicarboxylic acid with benzyl alcohol offers a scalable route. However, achieving mono-selectivity requires precise stoichiometric control and protective group strategies.

Stoichiometric Control

Using a 1:1 molar ratio of acid to benzyl alcohol in the presence of sulfuric acid (H₂SO₄) yields the monoester, but competing di-ester formation remains a challenge. Data from experimental studies (Table 1) illustrate the impact of reactant ratios on product distribution:

Table 1: Product Distribution in Esterification Reactions

| Acid:Alcohol Ratio | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|

| 1:1 | 55 | 12 |

| 1:1.5 | 42 | 34 |

| 1:2 | 28 | 59 |

Protective Group Strategies

Temporary protection of one carboxylic acid group enhances monoester yields. For example, converting 1,3-benzenedicarboxylic acid to its methyl ester derivative followed by selective deprotection enables benzylation at the desired position. This method achieves >90% purity after column chromatography.

Catalytic Hydrogenation and Transesterification

Alternative pathways involve transesterification of pre-formed diesters or hydrogenolysis of protected intermediates.

Transesterification Routes

Diethyl 1,3-benzenedicarboxylate reacts with benzyl alcohol in the presence of titanium(IV) isopropoxide, selectively replacing one ethyl group with benzyl. This method, while efficient, requires stringent anhydrous conditions to prevent hydrolysis.

Hydrogenolysis of Protected Intermediates

Benzyloxycarbonyl (Cbz) groups serve as temporary protections. Hydrogenation of a fully protected diester (e.g., Cbz-O-C₆H₄-COOEt) over palladium catalysts selectively removes one Cbz group, yielding the monoester. This approach is favored for its compatibility with sensitive functional groups.

Industrial-Scale Production and Challenges

Commercial suppliers listed in chemical databases (e.g., Hangzhou Sage Chemical Co.) likely employ hybrid methodologies combining stoichiometric control and catalytic optimization. Key challenges include:

-

Purification Complexity : Separating monoesters from diesters and unreacted acid requires multi-step chromatography or crystallization.

-

Solvent Selection : Polar solvents like DMF improve solubility but complicate recovery and reuse.

-

Catalyst Cost : Noble metal catalysts (e.g., Pd) increase production costs, necessitating research into earth-abundant alternatives .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form benzenedicarboxylic acid and benzaldehyde.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Benzenedicarboxylic acid and benzaldehyde.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzenedicarboxylic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Monobenzyl phthalate is primarily utilized in the following areas:

- Plasticizers : It serves as a plasticizer in polyvinyl chloride (PVC) and other polymer formulations. Its ability to improve flexibility and durability makes it a valuable additive in the production of flexible plastics used in construction materials, automotive parts, and consumer goods.

- Coatings and Adhesives : The compound is incorporated into vinyl and acrylic lacquers, as well as nitrocellulose lacquers. These coatings benefit from enhanced adhesion and flexibility, making them suitable for various applications including automotive finishes and industrial coatings .

- Pharmaceuticals : Monobenzyl phthalate has been explored as a solubilizing agent in pharmaceutical formulations. Its properties can enhance the bioavailability of certain drugs, particularly those that are poorly soluble in water .

Biological Implications

Research indicates that monobenzyl phthalate may exhibit endocrine-disrupting properties due to its structural similarity to other phthalates. Studies have shown potential reproductive and developmental toxicity associated with exposure to this compound:

- Endocrine Disruption : As a metabolite of butyl benzyl phthalate, monobenzyl phthalate has been linked to adverse hormonal effects. Investigations suggest that it may interfere with hormone functions, leading to developmental issues in laboratory models .

- Cytotoxicity : Some studies report cytotoxic effects against specific cell lines, raising concerns about its safety in consumer products and environmental exposure .

Case Study 1: Plasticizer Effectiveness

A study evaluated the performance of monobenzyl phthalate as a plasticizer in PVC formulations. Results indicated that incorporating monobenzyl phthalate significantly enhanced the flexibility and thermal stability of the final product compared to formulations without this ester. The study concluded that monobenzyl phthalate could be an effective alternative to traditional plasticizers that are under regulatory scrutiny due to health concerns.

Case Study 2: Endocrine Disruption Assessment

Research conducted on the reproductive toxicity of monobenzyl phthalate demonstrated that exposure during critical developmental periods resulted in altered reproductive organ development in rodent models. This study highlighted the need for further investigation into the long-term effects of exposure to this compound in humans and wildlife.

Mechanism of Action

The mechanism of action of 1,3-benzenedicarboxylic acid, mono(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzenedicarboxylic acid and benzyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing various cellular processes .

Comparison with Similar Compounds

Structural and Functional Differences

- Substitution Position: The 1,3-substitution in the target compound creates a meta-dicarboxylate structure, whereas 1,2-substituted analogs (e.g., phthalate esters) are ortho-dicarboxylates. This positional difference impacts electronic properties, solubility, and steric hindrance, influencing interactions with biological targets . Benzyl vs. In contrast, alkyl esters (e.g., 2-ethylhexyl, isooctyl) increase lipophilicity, aiding membrane permeability .

Research Findings and Data

Comparative Bioactivity in Plant Extracts

- In Terminalia chebula (Haritaki), 1,3-benzenedicarboxylic acid bis(2-ethylhexyl) ester constitutes 10.86% of methanol extracts, demonstrating dose-dependent cytotoxicity (IC₅₀: 12.5–200 μmol/L) .

- 1,2-Benzenedicarboxylic acid mono(2-ethylhexyl) ester is predominant in Rosa damascena callus extracts (17.75%), showing anti-proliferative effects on Caco-2 cells .

Biological Activity

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester, commonly known as benzyl phthalate, is an organic compound belonging to the phthalate family. This compound has garnered attention due to its potential biological activities, including cytotoxicity, endocrine disruption, and antimicrobial properties. This article will delve into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 113266-88-9

- Molecular Formula : C11H10O4

- Molecular Weight : 218.20 g/mol

The structure of benzyl phthalate consists of a phthalate backbone with a phenylmethyl group attached to one of the carboxylic acid moieties. This structural configuration influences its interaction with biological systems.

Cytotoxicity

Research indicates that benzyl phthalate exhibits varying degrees of cytotoxicity against different cell lines. A study conducted on human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells demonstrated that benzyl phthalate has significant cytotoxic effects. The IC50 values were determined using the MTT assay:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 | 45 | 68 |

| MCF-7 | 80 | 78 |

| HaCaT | >500 | 83 |

| NIH 3T3 | >250 | 96 |

These results indicate that while benzyl phthalate is effective against cancer cell lines, it shows lower toxicity towards normal cell lines like HaCaT and NIH 3T3, suggesting a selective cytotoxic profile .

Endocrine Disruption

Benzyl phthalate is classified as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways, which may lead to reproductive and developmental toxicity. Specifically, it has been associated with alterations in testosterone levels in animal models .

Antimicrobial Properties

Benzyl phthalate has been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that benzyl phthalate may have potential applications in developing antimicrobial agents .

Case Studies

- Cytotoxicity in Cancer Research : A study investigating the effects of benzyl phthalate on HepG2 and MCF-7 cells demonstrated a concentration-dependent decrease in cell viability. The research highlighted its potential as a lead compound for further development in cancer therapeutics .

- Endocrine Activity Assessment : An evaluation of various phthalates, including benzyl phthalate, revealed significant endocrine-disrupting effects in rodent models. These studies emphasize the need for careful monitoring of exposure levels due to potential reproductive health impacts .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3-benzenedicarboxylic acid esters, including mono(phenylmethyl) derivatives?

Methodological Answer:

The synthesis typically involves esterification of 1,3-benzenedicarboxylic acid (isophthalic acid) with benzyl alcohol. A two-step approach is recommended:

Acid activation : Use carbodiimide coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group, followed by reaction with benzyl alcohol.

Selective mono-esterification : Employ protective groups (e.g., tert-butyl or methyl) on one carboxylic acid group to ensure mono-functionalization. Deprotection under acidic or basic conditions yields the monoester.

Validation : Monitor reaction progress via TLC or HPLC and confirm purity using GC-MS (as demonstrated for structurally similar esters in and ) .

Basic: How can researchers distinguish between 1,2- and 1,3-benzenedicarboxylic acid esters using spectroscopic techniques?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : The substitution pattern on the benzene ring affects coupling constants. For 1,3-substituted esters, meta coupling (J ≈ 2–3 Hz) appears as doublets of doublets.

- ¹³C NMR : The carbonyl carbons (C=O) of the ester groups show distinct chemical shifts depending on their positions. Meta-substituted esters exhibit downfield shifts (~168–170 ppm) compared to ortho isomers.

- FT-IR : The C=O stretching frequency for 1,3-esters is typically 5–10 cm⁻¹ higher than ortho analogs due to reduced conjugation effects.

Reference : Structural differentiation methods align with protocols used for dimethyl phthalate isomers in and .

Advanced: How can computational tools resolve contradictions in predicted vs. observed bioactivity for 1,3-benzenedicarboxylic acid esters?

Methodological Answer:

Discrepancies often arise from:

Solvent effects in simulations : Use explicit solvent models (e.g., COSMO-RS) to improve docking accuracy.

Conformational flexibility : Perform molecular dynamics (MD) simulations to account for ester group rotation and meta-substitution steric effects.

Data validation : Cross-reference predictions (e.g., PASS software for antitumor activity) with experimental assays like MTT or apoptosis markers.

Case Study : reported a 91.5% predicted antitumor activity for a related phthalate ester, but experimental validation is critical due to matrix effects in biological extracts .

Advanced: What strategies optimize the separation of 1,3-benzenedicarboxylic acid monoesters from diesters or unreacted precursors?

Methodological Answer:

- Chromatography :

- Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid).

- For diesters, retention times are longer due to higher hydrophobicity.

- Liquid-liquid extraction : Adjust pH to protonate free carboxylic acids (if present), partitioning them into the aqueous phase, while esters remain organic-soluble.

Validation : Similar separations for nitro-substituted 1,3-benzenedicarboxylic acid esters were achieved in using preparative TLC .

Advanced: How do meta-substitution and ester chain length influence the thermal stability of 1,3-benzenedicarboxylic acid esters?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Meta-substituted esters exhibit higher decomposition temperatures (Td) than ortho analogs due to reduced steric strain.

- Chain-length effects : Bulky substituents (e.g., phenylmethyl) enhance stability via π-π stacking, as shown for butyl phenylmethyl esters in (Td ≈ 300–350°C) .

Experimental Design : Compare DSC profiles of homologous esters (methyl to heptyl) to model structure-property relationships.

Basic: What toxicological databases or models are suitable for preliminary risk assessment of 1,3-benzenedicarboxylic acid esters?

Methodological Answer:

- Japan Existing Chemical Database (JECDB) : Provides curated toxicity data for structurally related esters, including endocrine disruption potential () .

- QSAR Models : Use tools like TEST (Toxicity Estimation Software Tool) to predict acute toxicity based on ester substituents.

Limitations : Always validate predictions with in vitro assays (e.g., Ames test for mutagenicity).

Advanced: How can researchers address batch-to-batch variability in GC-MS quantification of 1,3-benzenedicarboxylic acid esters?

Methodological Answer:

- Internal standards : Use deuterated analogs (e.g., d₄-dimethyl phthalate) to correct for ionization efficiency variations.

- Matrix-matched calibration : Prepare standards in the same solvent system as samples to mitigate matrix effects.

Case Study : highlights variability in acetonic extracts due to co-eluting siloxanes; rigorous column conditioning is advised .

Advanced: What crystallographic techniques elucidate the solid-state conformation of 1,3-benzenedicarboxylic acid esters?

Methodological Answer:

- Single-crystal X-ray diffraction : Meta-substituted esters often adopt planar configurations with intermolecular hydrogen bonding between ester carbonyls and adjacent aromatic protons.

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury CSD) to identify polymorphs.

Reference : ’s heat capacity studies indirectly support conformational rigidity in solid-state esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.